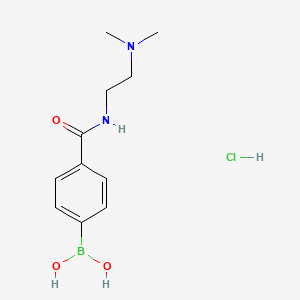

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition or other similar reaction . The pyridine ring could be formed through a separate process or as part of the same reaction sequence .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings. The electron-withdrawing nature of the nitrogen atoms in these rings could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to the presence of the amino and thiol groups. For example, the amino group could engage in reactions with carboxylic acids to form amides, while the thiol group could react with alkyl halides to form thioethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole and pyridine rings, as well as the amino and thiol groups. For example, it might exhibit strong hydrogen bonding capabilities due to the presence of the amino group .Aplicaciones Científicas De Investigación

Anticancer Agent Development

The triazole and pyridine moieties present in this compound are often found in molecules with significant biological activity. Research has shown that similar structures exhibit antiproliferative activity against various cancer cell lines . This suggests that our compound could be synthesized and tested as a potential anticancer agent, particularly targeting breast cancer cells like MCF-7 and MDA-MB-231.

CDK2 Inhibition for Cancer Therapy

Cyclin-dependent kinase 2 (CDK2) is a crucial target in cancer therapy. Compounds structurally related to 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol have been designed as CDK2 inhibitors . This application is promising for the development of selective cancer treatments that minimize harm to healthy cells.

Molecular Modeling and Drug Design

The stability and efficiency of drug candidates can be predicted using molecular modeling techniques. The compound’s structure allows for optimization through density functional theory (DFT), which is essential in the design of new drugs with improved efficacy and safety profiles .

Biological Studies and Safety Assessment

Before clinical application, it’s crucial to assess the safety of potential drugs. The related compounds have been tested for photoirritancy and cytotoxicity, ensuring they are safe for subsequent experiments . This compound could undergo similar assessments to determine its suitability for further development.

Ligand Efficiency and Lipophilicity Studies

Determining ligand efficiency and lipophilicity is vital for understanding the drug-likeness of a compound. Studies on similar molecules have provided insights into these parameters, which are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates .

Synthesis of Novel Derivatives

The core structure of 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol lends itself to the synthesis of novel derivatives. By modifying certain groups, researchers can create a library of compounds with potentially diverse and potent biological activities .

Mecanismo De Acción

Direcciones Futuras

Future research on this compound could explore its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry . Its reactivity and the functional groups it contains suggest that it could be a versatile building block in the synthesis of more complex molecules.

Propiedades

IUPAC Name |

4-amino-3-(2-pyridin-3-ylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c10-14-8(12-13-9(14)15)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWIRWAGGGDSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)

![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)

![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)

![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)

![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)

![4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386910.png)

![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)